molecular formula C14H9FN2O2 B1453377 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid CAS No. 1096306-62-5

2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid

Cat. No.: B1453377
CAS No.: 1096306-62-5
M. Wt: 256.23 g/mol
InChI Key: BLGOATYJSBAMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-(1H-1,3-Benzodiazol-1-yl)-5-fluorobenzoic acid (IUPAC name: 5-fluoro-2-(1H-benzo[d]imidazol-1-yl)benzoic acid) is a heterocyclic compound featuring a benzoic acid backbone substituted with a fluorine atom at position 5 and a benzimidazole ring at position 2. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the fluorine atom introduces electronegativity and steric effects.

Molecular Formula: C₁₃H₈FN₂O₂
Molecular Weight: 261.22 g/mol (calculated)
Key Features:

  • Acidity: The carboxylic acid group (pKa ~2.5) dominates its acid-base behavior.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-6-12(10(7-9)14(18)19)17-8-16-11-3-1-2-4-13(11)17/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGOATYJSBAMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid (CAS Number: 1096306-62-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory and antimicrobial properties, as well as its mechanism of action and relevance in therapeutic applications.

  • Molecular Formula : C15H12FN2O2
  • Molecular Weight : 256.23 g/mol
  • Density : Not available
  • Boiling Point : Not available

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on salicylic acid derivatives, which share structural similarities, demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammatory responses in animal models. For instance, a derivative known as 3-CH2Cl significantly lowered tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) levels in LPS-induced rats, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

The benzodiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against various pathogens. For example, studies have shown that benzodiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Activity The compound exhibited a significant reduction in inflammatory markers (TNF-α and IL-1β) in LPS-induced rat models, indicating potential therapeutic effects against inflammatory diseases .
Antimicrobial Evaluation Similar benzodiazole derivatives demonstrated inhibition against multiple bacterial strains, suggesting that this compound may possess comparable antimicrobial activity .

The proposed mechanism of action for this compound involves the inhibition of key enzymes such as COX and lipoxygenase (LOX), which play critical roles in the inflammatory pathway. By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives often correlates with their structural features. The presence of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo.

Comparison with Similar Compounds

Key Analogues and Structural Variations

The compound is compared to three analogues based on substituent type, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents
Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-5-fluorobenzoic acid C₁₃H₈FN₂O₂ 261.22 Not provided 5-F, benzimidazol-1-yl, COOH
Analogue 1 : 5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ 222.18 1096306-42-1 5-F, imidazol-1-yl, COOH
Analogue 2 : 2-Phenyl-1-benzofuran-5-amine C₁₄H₁₀FNO 227.24 144187-44-0 5-F, benzofuran, NH₂
Analogue 3 : 2-(1H-1,3-Benzodiazol-1-yl)aniline C₁₂H₁₀N₃ 196.23 77084-15-2 Benzodiazol-1-yl, NH₂

Structural and Functional Differences

Analogue 2’s benzofuran (C₈H₅O) lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to benzimidazole.

Functional Groups :

  • The carboxylic acid (COOH) in the target compound increases acidity and solubility in aqueous media compared to Analogue 3 ’s aniline (NH₂), which is basic (pKa ~4.6) and less polar.

Molecular Weight and Polarity :

  • The target compound (261.22 g/mol) is heavier than Analogue 1 (222.18 g/mol) due to the benzimidazole ring, impacting pharmacokinetic properties like membrane permeability.

Preparation Methods

Preparation of 2-Amino-5-Fluorobenzoic Acid as a Key Intermediate

2-Amino-5-fluorobenzoic acid is a crucial precursor for synthesizing 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid. Several industrially viable methods have been reported for its synthesis, focusing on mild reaction conditions, cost-effectiveness, and scalability.

Novel Industrial Synthesis Route (Chinese Patent CN1477097A)

  • Raw Materials: 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride.
  • Process:

    • Condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.
    • Cyclization in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.
    • Oxidation under alkaline conditions (using sodium or potassium hydroxide at 15-25% weight concentration) with hydrogen peroxide at 80-90°C to produce 2-amino-5-fluorobenzoic acid.
    • Purification by recrystallization from xylene.
  • Advantages: Mild conditions, inexpensive and readily available raw materials, simple and safe operation, suitable for industrial scale.

  • Reaction Parameters:

Step Conditions Notes
Condensation Room temperature, aqueous medium Formation of N-(4-fluorophenyl)-2-(hydroxyimine)acetamide
Cyclization Concentrated H2SO4, controlled temperature Formation of 5-fluoro-1H-indole-2,3-dione
Oxidation 15-25% NaOH/KOH, 80-90°C, H2O2 molar ratio 1:2.5-4.0 Conversion to 2-amino-5-fluorobenzoic acid
Purification Recrystallization from xylene Obtains pure product

This method provides a robust foundation for preparing the fluorinated amino benzoic acid intermediate.

Alternative Routes

  • Oxidation of 5-fluoro-2-bromotoluene in acidic media with oxygen or oxygen-containing gases at 80-220°C, followed by reaction with ammonia at 70-180°C to yield 2-amino-5-fluorobenzoic acid.
  • Nitration of 3-fluorobenzoic acid ester at low temperatures (-10°C to 30°C) with concentrated nitric acid, catalytic hydrogenation using platinum-sulfur catalyst, and hydrolysis to the amino acid.

These methods are less favored industrially due to harsher conditions or more complex operations.

Fluorination Techniques Relevant to the Compound

Fluorination at the 5-position of the benzoic acid ring is critical. Recent advances in nucleophilic fluorination provide efficient routes:

Nucleophilic Fluorination of 1-Arylbenziodoxolones

  • Transition metal-free nucleophilic fluorination of 1-arylbenziodoxolones with fluoride salts in polar aprotic solvents yields 2-fluorobenzoic acids efficiently.
  • The method is applicable for synthesizing 2-fluoro-5-nitrobenzoic acid and potentially other substituted fluorobenzoic acids.
  • Advantages include mild conditions, high yields (up to 89%), and suitability for radiolabeling with fluorine-18 for PET imaging.
Parameter Details
Fluoride source Fluoride salts (e.g., KF)
Solvent Polar aprotic (e.g., acetonitrile)
Temperature Mild, typically room temperature to moderate heating
Yield Up to 89% for 5-nitro substituted derivatives

This approach can be adapted to prepare fluorinated benzoic acid derivatives for subsequent benzodiazole formation.

Summary Table of Preparation Methods

Preparation Step Method/Route Key Conditions/Notes Reference
Synthesis of 2-amino-5-fluorobenzoic acid Condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride; cyclization and oxidation Mild temperature, concentrated H2SO4, alkaline H2O2 oxidation, recrystallization from xylene
Alternative oxidation of 5-fluoro-2-bromotoluene Catalytic oxidation with oxygen, ammonia reaction Elevated temperature (80-220°C), acidic media
Nitration and catalytic hydrogenation of 3-fluorobenzoic acid ester Nitration at low temp, Pt-S catalyst hydrogenation, hydrolysis -10 to 120°C, catalytic hydrogenation
Nucleophilic fluorination of 1-arylbenziodoxolones Fluoride salts in polar aprotic solvents Transition metal-free, mild conditions, high yield
Benzodiazole ring formation Condensation of amino-fluorobenzoic acid with o-phenylenediamine derivatives Acidic or thermal cyclization, dehydration conditions Inferred from general benzodiazole synthesis

Research Findings and Industrial Considerations

  • The patented method using 4-fluoroaniline as a starting material is highlighted for its industrial applicability due to safety, cost, and operational simplicity.
  • Nucleophilic fluorination methods offer modern, efficient routes to fluorinated benzoic acids, which can be adapted for the fluorinated benzodiazole target compound.
  • The benzodiazole ring formation typically requires careful control of cyclization conditions to ensure high purity and yield.
  • Purification techniques such as recrystallization from solvents like xylene are effective for isolating high-purity products.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling fluorobenzoic acid derivatives with benzimidazole precursors. Key steps include:

  • Nucleophilic fluorination : Using benziodoxolone precursors under controlled conditions to introduce fluorine at the 5-position .
  • Benzimidazole coupling : Suzuki-Miyaura cross-coupling or direct alkylation to attach the benzodiazole moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yield .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolves bond angles and confirms substitution patterns (e.g., fluorine positioning) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR detects fluorine environments, while 1H^{1}\text{H}-NMR identifies benzodiazole proton splitting patterns .
  • HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzodiazole derivatives?

  • Approach :

  • Standardized assays : Replicate studies under consistent conditions (e.g., pH 7.4 buffers, 37°C) to minimize variability in cytotoxicity or enzyme inhibition results .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .
  • Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to validate target binding hypotheses .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Mechanistic insights :

  • Electron-withdrawing effects : Fluorine increases the benzoic acid’s acidity (pKa_a ~2.5 vs. ~4.2 for non-fluorinated analogs), enhancing hydrogen-bonding capacity in biological systems .
  • Steric effects : DFT calculations (B3LYP/6-31G*) show minimal steric hindrance at the 5-position, allowing unhindered benzodiazole rotation .
  • Reactivity : Fluorine stabilizes intermediates in nucleophilic aromatic substitution, enabling regioselective modifications .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Methodological framework :

  • Analog synthesis : Prepare derivatives with variations in fluorination position or benzodiazole substituents (e.g., methyl, nitro groups) .
  • Biological testing : Use dose-response assays (e.g., 0.1–100 µM) against target enzymes (e.g., kinases) to correlate substituent effects with potency .
  • Data analysis : Apply multivariate regression to identify key physicochemical descriptors (logP, polar surface area) linked to activity .

Key Research Challenges

  • Synthetic scalability : Multi-step routes require optimization for gram-scale production without compromising yield .
  • Biological selectivity : Off-target effects in kinase assays necessitate functional group masking (e.g., prodrug strategies) .
  • Crystallographic limitations : Poor solubility in aqueous buffers complicates single-crystal growth for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.